2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenoxy group and a sulfamoylphenyl group connected via an acetamide linkage, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide typically involves a multi-step process. One common method starts with the bromination of phenol to obtain 3-bromophenol. This intermediate is then reacted with chloroacetic acid to form 3-bromophenoxyacetic acid. The final step involves the reaction of 3-bromophenoxyacetic acid with 4-aminobenzenesulfonamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide linkage can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted phenoxyacetamides.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of 3-bromophenoxyacetic acid and 4-aminobenzenesulfonamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenoxy and sulfamoylphenyl groups can contribute to binding affinity and specificity, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide
- 2-(3-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide
- 2-(3-bromophenoxy)-N-(3-sulfamoylphenyl)acetamide
Uniqueness
2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide is unique due to the specific positioning of the bromine and sulfamoyl groups, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions in various applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C14H13BrN2O4S |
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Molecular Weight |
385.23 g/mol |
IUPAC Name |
2-(3-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C14H13BrN2O4S/c15-10-2-1-3-12(8-10)21-9-14(18)17-11-4-6-13(7-5-11)22(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20) |
InChI Key |
SRQKHJSGAMLZKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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